molecular formula C14H10Cl2N2O2 B5698746 N-[4-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide

N-[4-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide

Cat. No. B5698746
M. Wt: 309.1 g/mol
InChI Key: GJXGVHCCNSPJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide, commonly known as DCB, is a chemical compound that has been used extensively in scientific research. It is a small molecule inhibitor that has shown potential in a variety of applications, including cancer research and drug discovery.

Mechanism of Action

DCB works by inhibiting the activity of the proteasome, a complex of proteins responsible for degrading unwanted or damaged proteins in cells. By inhibiting the proteasome, DCB can cause the accumulation of toxic proteins in cancer cells, leading to their death.
Biochemical and Physiological Effects:
DCB has been shown to have a variety of biochemical and physiological effects. In addition to its role in inhibiting the proteasome, DCB has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

DCB has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, with a wealth of information available on its mechanism of action and potential applications. However, DCB also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research involving DCB. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of DCB. Another area of interest is the use of DCB in combination with other drugs or therapies to enhance its anti-cancer effects. Additionally, DCB may have potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases.

Synthesis Methods

DCB can be synthesized through a multi-step process involving the reaction of 2,5-dichlorobenzoic acid with 4-aminobenzoic acid. The resulting compound is then subjected to further reactions to produce the final product.

Scientific Research Applications

DCB has been extensively studied for its potential in cancer research and drug discovery. In particular, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. DCB has also been used as a tool in studying the role of protein degradation in cancer cells.

properties

IUPAC Name

N-(4-carbamoylphenyl)-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-9-3-6-12(16)11(7-9)14(20)18-10-4-1-8(2-5-10)13(17)19/h1-7H,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXGVHCCNSPJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamoylphenyl)-2,5-dichlorobenzamide

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